4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-, D-
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Overview
Description
Epicillin is a penicillin antibiotic belonging to the class of aminopenicillins. It is a semisynthetic derivative of 6-aminopenicillanic acid, structurally related to ampicillin. Epicillin is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria .
Preparation Methods
Epicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product .
Industrial production of epicillin involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, which is then chemically modified to obtain epicillin. The process includes the use of cationic surface-active agents to improve the flow properties of the crystalline product .
Chemical Reactions Analysis
Epicillin undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, epicillin can hydrolyze to form penicilloic acid.
Oxidation: Epicillin can be oxidized to form sulfoxides and sulfones.
Substitution: The amino group in epicillin can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions include penicilloic acid, sulfoxides, and sulfones .
Scientific Research Applications
Epicillin has been extensively studied for its therapeutic potential and pharmacokinetic properties. It exhibits excellent therapeutic activity when administered orally or subcutaneously to mice infected with various pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa .
In addition to its antibacterial activity, epicillin has been used in research to study the pharmacodynamics and susceptibility testing of antibiotics. It has shown comparable activity to other antibiotics such as tetracycline, chloramphenicol, and cephalexin .
Mechanism of Action
Epicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption in cell wall formation weakens the bacterial structure, leading to cell lysis and bacterial death. Specifically, epicillin targets the transpeptidase enzymes involved in cross-linking peptidoglycans, effectively preventing the formation of a robust cell wall .
Comparison with Similar Compounds
Epicillin is structurally and functionally similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Ampicillin: Both epicillin and ampicillin have similar antibacterial spectra and pharmacokinetic properties.
Amoxicillin: Amoxicillin is another aminopenicillin with a similar mechanism of action.
Other similar compounds include hetacillin, bacampicillin, pivampicillin, and talampicillin, which are also semisynthetic derivatives of 6-aminopenicillanic acid .
Properties
Molecular Formula |
C16H21N3O4S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23) |
InChI Key |
RPBAFSBGYDKNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |
Origin of Product |
United States |
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